molecular formula C25H30F2O6 B13850187 21-Desacetyl-21-dehydro Difluprednate

21-Desacetyl-21-dehydro Difluprednate

Cat. No.: B13850187
M. Wt: 464.5 g/mol
InChI Key: GEAYEWFSKGKPPS-MXHGPKCJSA-N
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Description

21-Desacetyl-21-dehydro Difluprednate is a synthetic glucocorticoid compound, known for its anti-inflammatory properties. It is an impurity of Difluprednate, which is used in ophthalmic solutions to treat inflammation and pain associated with ocular surgery.

Preparation Methods

The preparation of 21-Desacetyl-21-dehydro Difluprednate involves synthetic routes that typically include the deacetylation and dehydrogenation of Difluprednate. The specific reaction conditions and industrial production methods are not widely documented, but it is known that the compound is synthesized through a series of chemical reactions involving fluorination and esterification.

Chemical Reactions Analysis

21-Desacetyl-21-dehydro Difluprednate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

21-Desacetyl-21-dehydro Difluprednate is primarily used in scientific research to study its anti-inflammatory properties. It is used in the development of ophthalmic solutions and other pharmaceutical formulations. The compound is also used in research related to its potential therapeutic effects in treating various inflammatory conditions.

Mechanism of Action

The mechanism of action of 21-Desacetyl-21-dehydro Difluprednate involves the induction of phospholipase A2 inhibitory proteins, known as lipocortins. These proteins modulate the activity of prostaglandins and leukotrienes, which are involved in the inflammatory response. By inhibiting these pathways, the compound reduces inflammation and pain .

Comparison with Similar Compounds

21-Desacetyl-21-dehydro Difluprednate is similar to other glucocorticoid compounds such as:

    Difluprednate: The parent compound, used in ophthalmic solutions.

    21-Desacetyl Difluprednate: Another impurity of Difluprednate, with similar anti-inflammatory properties

The uniqueness of this compound lies in its specific structural modifications, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C25H30F2O6

Molecular Weight

464.5 g/mol

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-10,13-dimethyl-17-oxaldehydoyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate

InChI

InChI=1S/C25H30F2O6/c1-4-5-21(32)33-24(20(31)13-28)9-7-15-16-11-18(26)17-10-14(29)6-8-22(17,2)25(16,27)19(30)12-23(15,24)3/h6,8,10,13,15-16,18-19,30H,4-5,7,9,11-12H2,1-3H3/t15-,16-,18-,19-,22-,23-,24-,25-/m0/s1

InChI Key

GEAYEWFSKGKPPS-MXHGPKCJSA-N

Isomeric SMILES

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)C=O

Canonical SMILES

CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)C=O

Origin of Product

United States

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